Ternatin B4

CAS No.:

Cat. No.: VC20245427

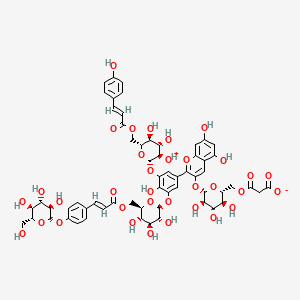

Molecular Formula: C60H64O34

Molecular Weight: 1329.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C60H64O34 |

|---|---|

| Molecular Weight | 1329.1 g/mol |

| IUPAC Name | 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate |

| Standard InChI | InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1 |

| Standard InChI Key | LPANCZMXTVCHJO-XSNITHBASA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)[O-])O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O |

| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)[O-])O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ternatin B4 is a high-molecular-weight anthocyanin with the chemical formula CHO and a molecular weight of 1,329.13 g/mol . Its core structure is derived from delphinidin 3,3′,5′-triglucoside, which undergoes extensive acylation and glycosylation to form a polyacylated anthocyanin. The presence of multiple p-coumaroyl groups contributes to its stability and blue coloration through intramolecular co-pigmentation .

Structural Elucidation

The compound’s stability is attributed to polyacylation at the 3′ position of the anthocyanin backbone, a feature that prevents degradation under physiological conditions . Advanced mass spectrometry (MS/MS) has identified key fragments, including m/z 1329.28 and 1183.22, which correspond to the loss of acyl and glucosyl groups during fragmentation .

Biosynthesis in Clitoria ternatea

Enzymatic Pathways

The biosynthesis of Ternatin B4 involves three critical steps:

-

Hydroxylation: Introduction of hydroxyl groups to the delphinidin backbone.

-

Glycosylation: Addition of glucosyl moieties at specific positions by glucosyltransferases (GTs).

-

Acylation: Attachment of p-coumaroyl groups via acyltransferases (ATs), which stabilize the molecule and shift its absorption spectrum to the blue region .

Role of Acyltransferases

Acyltransferases are pivotal in determining the stability and color intensity of Ternatin B4. These enzymes catalyze the transfer of acyl groups to the anthocyanin structure, enabling intramolecular interactions that shield the chromophore from hydration and oxidation .

Synthetic Approaches and Modifications

Laboratory Synthesis

A total synthesis route for ternatin-family compounds was reported using solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization. Key steps include:

-

Incorporation of non-canonical amino acids like dehydromethyl leucine (dhML).

-

Cyclization at strategic positions (e.g., site B in ternatin-4) to achieve yields up to 70% .

Table 1: Synthetic Parameters for Ternatin B4 Analogs

Biological Activities and Mechanisms

Inhibition of Protein Synthesis

Ternatin B4 binds to eEF1A in its GTP-bound state, forming a ternary complex with aminoacyl-tRNA. This interaction blocks the accommodation of tRNA into the ribosomal A site, halting elongation during translation . Comparative studies with ternatin-4 (a synthetic analog) demonstrate that structural features like the β-hydroxy group on N-Me-Leu are critical for potency .

Anti-Adipogenic Effects

In 3T3-L1 adipocytes, Clitoria ternatea extract (CTE) enriched with Ternatin B4 suppressed adipogenesis by:

-

Inhibiting fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), key enzymes in lipid synthesis .

Table 2: Impact of CTE on Adipogenic Markers

| Marker | Reduction (%) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| PPARγ | 38–99 | 500–1000 | |

| C/EBPα | 21–58 | 500–1000 | |

| FAS | 45–70 | 750–1000 |

Industrial and Food Applications

Natural Food Coloring

Ternatin B4’s stability at pH 3.2–5.2 makes it a viable blue pigment for acidic foods. Unlike spirulina-derived phycocyanin, it retains color intensity under thermal processing .

Antioxidant Properties

The compound exhibits significant radical scavenging activity, with IC values comparable to ascorbic acid in DPPH assays . This dual function as a colorant and antioxidant enhances its appeal in functional food design.

Comparative Analysis with Related Compounds

Ternatin B4 vs. Ternatin B2

While both compounds share a delphinidin core, Ternatin B2 (CHO) lacks one acyl group, resulting in reduced stability and a redshifted absorption profile .

Ternatin B4 vs. Didemnin B

Didemnin B, a marine cyclic depsipeptide, also targets eEF1A but exhibits higher cytotoxicity due to additional macrocyclic features .

Future Research Directions

-

Clinical Trials: Validate anti-cancer efficacy in vivo.

-

Synthetic Optimization: Improve cyclization yields using engineered enzymes.

-

Food Safety: Assess long-term toxicity and regulatory compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume